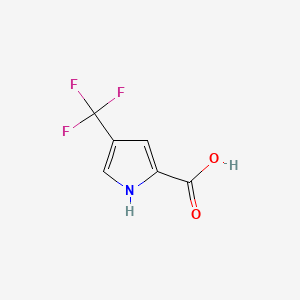

4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoromethylated compounds are widely used in the field of medicinal chemistry due to their unique properties . They are often used as intermediates in the synthesis of various pharmaceuticals .

Synthesis Analysis

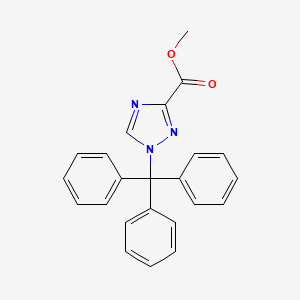

The synthesis of trifluoromethylated compounds can be complex and varies depending on the specific compound. For example, one method involves the use of trifluoroacetyl chloride or trifluoroacetic anhydride with vinyl ether, followed by ammoniation, reaction with 3-methoxy methyl acrylate, and finally cyclization and hydrolysis .Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds can vary greatly. For example, 4-(Trifluoromethyl)benzoic acid has a molecular formula of C8H5F3O2 .Chemical Reactions Analysis

Trifluoromethylated compounds can undergo various chemical reactions. For example, they can participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

Trifluoromethylated compounds have unique physical and chemical properties. For example, 4-(Trifluoromethyl)benzoic acid is a white to pale yellow crystalline powder .Applications De Recherche Scientifique

Perovskite Solar Cells

The compound has been used to enhance the performance of perovskite solar cells . It was introduced into the perovskite precursor solution as a passivation agent . This resulted in a reduction in defect density and an increase in the crystallinity of perovskite films . Consequently, the power conversion efficiency (PCE) of the solar cells increased from 16.49% to 18.97% .

Defect Passivation

The compound exhibits a strong Lewis base property due to its lone pair electrons . It coordinates with Lewis acid Pb 2+, leading to the reduction in defect density . This property makes it useful in the passivation of defects in various materials .

Synthesis of Salicylanilide Benzoates

4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . This was achieved via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .

Internal Standard in GC/MS Analysis

The compound has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-4(5(11)12)10-2-3/h1-2,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLYSJNODQYBNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid | |

Q & A

Q1: What is significant about the synthesis method described in the paper?

A1: The paper focuses on a "green" synthesis process for 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid. [] This suggests the researchers are aiming for a more environmentally friendly approach compared to traditional methods, possibly by using less hazardous reagents, reducing waste, or employing milder reaction conditions.

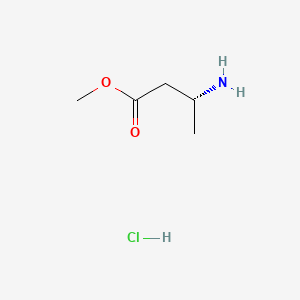

Q2: What can you tell us about the starting material used in this synthesis?

A2: The abstract mentions using L-hydroxyproline as the starting material. [] L-hydroxyproline is a naturally occurring amino acid, which further supports the "green" chemistry approach. Utilizing a readily available and renewable starting material like L-hydroxyproline can be advantageous in terms of sustainability and cost-effectiveness.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)

![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)

![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)